molecular formula C7H6IN3 B2798618 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 2503208-98-6

3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2798618
CAS RN: 2503208-98-6
M. Wt: 259.05
InChI Key: WZVKMDHVAJUHFK-UHFFFAOYSA-N
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Description

“3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the CAS Number: 2503208-98-6 . It has a molecular weight of 259.05 . It is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6IN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 259.05 .

Scientific Research Applications

Antimetabolite Properties in Purine Biochemical Reactions

3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine, as a pyrazolo[1,5-a]pyrimidine derivative, demonstrates beneficial properties as an antimetabolite in purine biochemical reactions. These compounds have garnered pharmaceutical interest due to their antitrypanosomal activity, contributing to the treatment of parasitic diseases (Abdelriheem, Zaki, & Abdelhamid, 2017).

Role in Synthesizing Functional Fluorophores

Pyrazolo[1,5-a]pyrimidine derivatives have been used as intermediates in synthesizing functional fluorophores, which are substances that can re-emit light upon light excitation. These compounds exhibit significant fluorescence intensity and quantum yields, making them useful in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Hydrogen-Bonded Molecular Structures

The hydrogen-bonded chain structures of certain pyrazolo[1,5-a]pyrimidine derivatives have been studied, revealing insights into molecular interactions and crystal engineering. These studies contribute to the understanding of how molecular arrangement affects the properties of these compounds (Portilla et al., 2006).

X-Ray Analysis in Structural Chemistry

X-ray analysis of pyrazolo[1,5-a]pyrimidine derivatives has been pivotal in confirming the molecular structures and understanding the electronic environments of these compounds. This information is crucial for tailoring these compounds for specific scientific applications (Clayton et al., 1980).

Development of Pharmaceutical Compounds

Research has shown the potential of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing pharmaceutical compounds, such as benzodiazepine receptor ligands. These findings highlight the therapeutic potential of these compounds in neuroscience and pharmacology (Bruni et al., 1994).

Safety and Hazards

The safety information available indicates that “3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine” has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-6-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVKMDHVAJUHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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